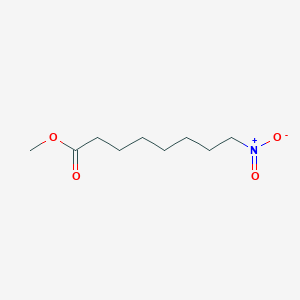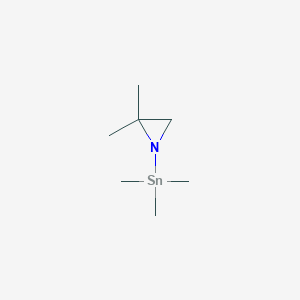
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane is an organic compound with a complex structure It is characterized by the presence of multiple halogen atoms, including bromine and chlorine, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-bromo-2-chloropropanol with 3-chloro-2,2-bis(chloromethyl)propane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of alcohols, while oxidation reactions may produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: A simpler compound with similar halogen atoms but a less complex structure.
3-Bromo-2-chloropropanol: Another related compound used in the synthesis of 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane.
Uniqueness
This compound is unique due to its multiple halogen atoms and complex structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.
Propiedades
Número CAS |
58294-47-6 |
|---|---|
Fórmula molecular |
C8H13BrCl4O |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
1-(3-bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane |
InChI |
InChI=1S/C8H13BrCl4O/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7H,1-6H2 |
Clave InChI |
MAFZOWQIEMVYLH-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Cl)OCC(CCl)(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)


![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)




![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

